N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide
Overview
Description
N-(2-Bromoethyl)-2,4-dichlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the sulfonamide moiety, and two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,4-Dichlorobenzenesulfonyl chloride+2-Bromoethylamine→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromoethyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azidoethyl, thiocyanatoethyl, or other substituted derivatives of the original compound.
Scientific Research Applications
N-(2-Bromoethyl)-2,4-dichlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive bromoethyl group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide involves the alkylation of nucleophilic sites in biological molecules. The bromoethyl group can react with nucleophiles such as thiol or amino groups in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function.
Comparison with Similar Compounds
- N-(2-Chloroethyl)-2,4-dichlorobenzenesulfonamide
- N-(2-Iodoethyl)-2,4-dichlorobenzenesulfonamide
- N-(2-Fluoroethyl)-2,4-dichlorobenzenesulfonamide
Comparison: N-(2-Bromoethyl)-2,4-dichlorobenzenesulfonamide is unique due to the presence of the bromoethyl group, which is more reactive compared to its chloro, iodo, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry, where selective alkylation is required.
Properties
IUPAC Name |
N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl2NO2S/c9-3-4-12-15(13,14)8-2-1-6(10)5-7(8)11/h1-2,5,12H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIMDXHOCULYOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379343 | |
Record name | N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680579-43-5 | |
Record name | N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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